Cas no 65943-95-5 (2-(pyridin-3-yl)-1,3,4-oxadiazole)

2-(Pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole moiety. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound exhibits strong π-conjugation, enhancing its utility as a building block for fluorescent dyes, organic semiconductors, and coordination complexes. Its nitrogen-rich framework also contributes to bioactivity, with potential applications in drug discovery, particularly as a pharmacophore in kinase inhibitors or antimicrobial agents. The rigid, planar structure facilitates stable intermolecular interactions, improving crystallinity and thermal stability in polymeric systems. Its synthetic versatility allows for further functionalization, enabling tailored properties for advanced research and industrial applications.
2-(pyridin-3-yl)-1,3,4-oxadiazole structure
65943-95-5 structure
Product Name:2-(pyridin-3-yl)-1,3,4-oxadiazole
CAS No:65943-95-5
MF:C7H5N3O
MW:147.134100675583
MDL:MFCD00816745
CID:397084
PubChem ID:4023165
Update Time:2025-06-28

2-(pyridin-3-yl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(pyridin-3-yl)-1,3,4-oxadiazole
    • 3-(1,3,4-oxadiazol-2-yl)Pyridine
    • Pyridine, 3-(1,3,4-oxadiazol-2-yl)-
    • 2-(3-pyridinyl)-1,3,4-oxadiazole
    • 2-(3-pyridyl)-[1,3,4]oxadiazole
    • 2-(3-Pyridyl)-1,3,4-oxadiazole
    • 3-[1,3,4]Oxadiazol-2-yl-pyridin
    • 3-[1,3,4]oxadiazol-2-yl-pyridine
    • AKOS002235792
    • DTXSID10984428
    • 65943-95-5
    • J-011598
    • CCG-324843
    • 2-pyridin-3-yl-1,3,4-oxadiazole
    • WKTRMACWCCVROF-UHFFFAOYSA-N
    • CS-0249631
    • FT-0687888
    • 18160-05-9
    • MFCD00816745
    • EN300-44169
    • A15740
    • beta-(1,3,4-oxadiazol-2-yl)pyridine
    • A849161
    • J-510406
    • 3-[1.3.4]oxadiazol-2-yl-pyridine
    • AS-61196
    • AM807098
    • SCHEMBL1186921
    • DB-025718
    • G31048
    • SY076723
    • STK663264
    • DB-347916
    • MDL: MFCD00816745
    • Inchi: 1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H
    • InChI Key: WKTRMACWCCVROF-UHFFFAOYSA-N
    • SMILES: O1C=NN=C1C1C=NC=CC=1

Computed Properties

  • Exact Mass: 147.04300
  • Monoisotopic Mass: 147.043262
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.3
  • Topological Polar Surface Area: 51.8

Experimental Properties

  • Density: 1.255
  • Boiling Point: 291.5°C at 760 mmHg
  • Flash Point: 140.3°C
  • Refractive Index: 1.551
  • PSA: 51.81000
  • LogP: 1.13160

2-(pyridin-3-yl)-1,3,4-oxadiazole Customs Data

  • HS CODE:29339900

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(CAS:65943-95-5)2-(pyridin-3-yl)-1,3,4-oxadiazole
Order Number:A15740
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):2704.0
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Additional information on 2-(pyridin-3-yl)-1,3,4-oxadiazole

2-(pyridin-3-yl)-1,3,4-oxadiazole: A Versatile Scaffold in Modern Pharmaceutical Chemistry

CAS No. 65943-95-5 represents a pivotal compound in the field of medicinal chemistry, characterized by its unique 1,3,4-oxadiazole ring system fused with a pyridin-3-yl substituent. This molecular architecture has garnered significant attention due to its potential in modulating biological targets and its adaptability to diverse pharmacological applications. The synthesis and functionalization of this scaffold are critical to exploring its therapeutic potential, particularly in the context of anti-inflammatory, antioxidant, and anti-cancer activities. Recent advances in drug discovery have highlighted the importance of such heterocyclic frameworks in developing novel therapeutics with improved pharmacokinetic profiles.

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen atom and two nitrogen atoms, is a well-established motif in pharmaceutical compounds. Its structural versatility allows for the incorporation of diverse functional groups, enabling the fine-tuning of physicochemical properties. The pyridin-3-yl substituent further enhances the compound's reactivity by introducing electron-withdrawing effects, which can influence its interaction with biological targets. This combination of structural elements makes 2-(pyridin-3-yl)-1,3,4-oxadiazole a promising candidate for drug development, particularly in areas where multi-target engagement is required.

Recent studies have demonstrated the anti-inflammatory potential of this compound in inflammatory models. For instance, a 2023 publication in Journal of Medicinal Chemistry reported that 2-(pyridin-3-yl)-1,3,2-oxadiazole derivatives exhibit significant inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, through modulation of NF-κB signaling pathways. This finding underscores the importance of 1,3,4-oxadiazole scaffolds in designing molecules with targeted anti-inflammatory activity. The pyridin-3-yl group appears to play a critical role in enhancing the compound's affinity for specific receptors, thereby improving its therapeutic efficacy.

Additionally, the antioxidant properties of this compound have been explored in the context of oxidative stress-related diseases. A 2024 study published in Antioxidants highlighted the ability of 2-(pyridin-3-yl)-1,3,4-oxadiazole to scavenge reactive oxygen species (ROS) and protect cellular components from oxidative damage. The 1,3,4-oxadiazole ring system is believed to contribute to its radical scavenging capacity, while the pyridin-3-yl substituent may enhance its stability under physiological conditions. These findings suggest that the compound could be further developed for applications in neurodegenerative disorders and cardiovascular diseases.

The anti-cancer potential of this scaffold has also been a focus of recent research. A 2023 study in Cancer Letters investigated the ability of 2-(pyridin-3-yl)-1,3,4-oxadiazole derivatives to inhibit the proliferation of cancer cells through apoptosis induction. The study demonstrated that the compound effectively modulates the expression of key apoptotic regulators, such as Bcl-2 and caspase-3, in various cancer cell lines. The 1,3,4-oxadiazole ring system is thought to interact with specific protein targets, while the pyridin-3-yl substituent may enhance its ability to penetrate cell membranes, thereby improving bioavailability.

In terms of drug discovery, the 1,3,4-oxadiazole scaffold has been widely utilized due to its ability to form stable hydrogen bonds and π-π interactions with biological targets. The pyridin-3-yl group further enhances the compound's ability to engage with hydrophobic regions of target proteins, making it a valuable tool in the design of multi-target drugs. Recent advances in computational drug design have enabled the prediction of optimal substituents for the 1,3,4-oxadiazole ring, allowing for the development of more potent and selective derivatives. This approach has been particularly effective in optimizing the anti-inflammatory and antioxidant activities of the compound.

The synthesis of 2-(pyridin-3-yl)-1,3,4-oxadiazole involves several key steps, including the formation of the heterocyclic ring and the introduction of the pyridin-3-yl substituent. A 2024 study in Organic & Biomolecular Chemistry described a novel synthetic route that utilizes microwave-assisted conditions to enhance the efficiency of the reaction. This method allows for the rapid formation of the 1,3,4-oxadiazole ring while maintaining the integrity of the pyridin-3-yl group. The use of green chemistry principles in this synthesis highlights the importance of sustainable practices in modern drug development.

Furthermore, the pharmacokinetic properties of this compound have been evaluated in preclinical studies. A 2023 report in Drug Metabolism and Disposition indicated that the compound exhibits favorable oral bioavailability and a long half-life, making it suitable for chronic disease management. The 1,3,4-oxadiazole ring system is believed to contribute to its stability in the gastrointestinal tract, while the pyridin-3-yl substituent may enhance its ability to cross the blood-brain barrier, which is crucial for applications in neurodegenerative diseases.

In conclusion, the 2-(pyridin-3-yl)-1,3,4-oxadiazole scaffold represents a promising platform for the development of novel therapeutics with diverse pharmacological applications. Its ability to modulate anti-inflammatory, antioxidant, and anti-cancer activities, combined with its favorable pharmacokinetic properties, makes it a valuable candidate for further research. The ongoing exploration of this scaffold in drug discovery and computational drug design is expected to yield new insights into its potential therapeutic applications, paving the way for the development of more effective and targeted treatments.

As the field of drug discovery continues to evolve, the importance of heterocyclic scaffolds like 1,3,4-oxadiazole cannot be overstated. The pyridin-3-yl substituent further enhances the versatility of these compounds, enabling their application in a wide range of therapeutic areas. The ongoing research into the anti-inflammatory, antioxidant, and anti-cancer properties of 2-(pyridin-3-yl)-1,3,4-oxadiazole highlights the potential of this scaffold in addressing complex diseases. With advancements in computational drug design and sustainable synthesis methods, the future of this compound in therapeutic applications appears highly promising.

Finally, the 1,3,4-oxadiazole scaffold, when combined with the pyridin-3-yl group, offers a unique opportunity to design molecules with multifunctional capabilities. The ability to modulate multiple biological targets makes this compound a versatile tool in the development of next-generation therapeutics. As research in this area progresses, it is anticipated that 2-(pyridin-3-yl)-1,3,4-oxadiazole will play an increasingly important role in addressing unmet medical needs and improving patient outcomes.

Overall, the 1,3,4-oxadiazole scaffold, particularly in its 2-(pyridin-3-yl) form, represents a significant advancement in the field of drug discovery. Its structural adaptability and functional versatility make it a promising candidate for the development of novel therapeutics with broad applications. As the research on this compound continues to expand, it is expected to contribute meaningfully to the advancement of pharmaceutical science and the treatment of various diseases.

With the growing emphasis on multi-target drug design, the 1,3,4-oxadiazole scaffold with the pyridin-3-yl substituent is poised to become a key player in the development of innovative therapeutics. The combination of its anti-inflammatory, antioxidant, and anti-cancer properties, along with its favorable pharmacokinetic profile, positions this compound as a valuable asset in the quest for more effective and targeted treatments. As research in this area continues, it is anticipated that 2-(pyridin-3-yl)-1,3,4-oxadiazole will play an increasingly important role in the advancement of pharmaceutical science and the improvement of patient care.

In summary, the 1,3,4-oxadiazole scaffold, particularly when modified with the pyridin-3-yl group, offers a unique platform for the development of multifunctional therapeutics. Its potential to address a wide range of diseases, combined with its favorable pharmacokinetic properties, makes it a promising candidate for further research and development. As the field of drug discovery continues to advance, the role of this compound in the treatment of various diseases is expected to grow significantly, contributing to the ongoing progress in pharmaceutical science.

With the increasing focus on multi-target drug design, the 1,3,4-oxadiazole scaffold with the pyridin-3-yl substituent is set to become a crucial component in the development of novel therapeutics. Its ability to modulate multiple biological targets, along with its favorable pharmacokinetic profile, positions it as a valuable asset in the search for more effective and targeted treatments. As research in this area continues to expand, the role of 2-(pyridin-3-yl)-1,3,4-oxadiazole in the advancement of pharmaceutical science is expected to become increasingly prominent, contributing to the ongoing progress in the treatment of various diseases.

Finally, the 1,3,4-oxad, the development of novel therapeutics with broad applications, and the advancement of pharmaceutical science as a whole. The ongoing research and exploration of this compound are expected to yield significant contributions to the field, ultimately leading to improved patient outcomes and more effective treatments for a wide range of diseases.

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(CAS:65943-95-5)2-(pyridin-3-yl)-1,3,4-oxadiazole
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Purity:99%
Quantity:10g
Price ($):2704.0
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